![molecular formula C15H20F3N3O B5569793 N-{(3S*,4R*)-4-isopropyl-1-[5-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinyl}acetamide](/img/structure/B5569793.png)

N-{(3S*,4R*)-4-isopropyl-1-[5-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinyl}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

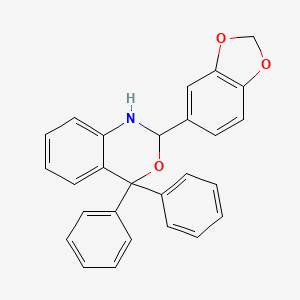

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. It also has a pyridine ring, which is a six-membered ring with two double bonds and one nitrogen atom. The compound also contains a trifluoromethyl group (-CF3), which is a functional group consisting of three fluorine atoms attached to a carbon atom. The presence of the trifluoromethyl group can significantly alter the physical and chemical properties of the compound, often increasing its stability and lipophilicity .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine and pyridine rings, followed by the introduction of the isopropyl and trifluoromethyl groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction step .Molecular Structure Analysis

The molecular structure of the compound can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolidine and pyridine rings may undergo reactions such as substitution or addition, while the trifluoromethyl group may participate in reactions such as nucleophilic substitution or elimination .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, would be determined by factors such as its molecular structure and the functional groups present .Wissenschaftliche Forschungsanwendungen

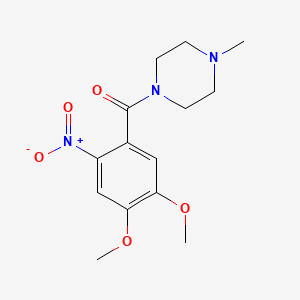

Rearrangement and Synthesis Techniques

One area of research involves the rearrangement of 4-amino-3-halo-pyridines by nucleophilic aromatic substitution, leading to pyridin-4-yl α-substituted acetamide products. This rearrangement, resulting in a formal two-carbon insertion, has implications for the synthesis of various compounds, including N-{(3S*,4R*)-4-isopropyl-1-[5-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinyl}acetamide derivatives (Getlik et al., 2013).

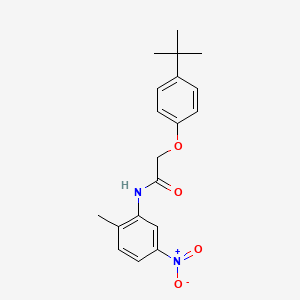

Corrosion Inhibition

Another application is in the field of corrosion science, where derivatives of N-{(3S*,4R*)-4-isopropyl-1-[5-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinyl}acetamide have been investigated as corrosion inhibitors. The synthesis and evaluation of these compounds, particularly their efficiency in preventing steel corrosion in acidic and oil medium, highlight their potential in industrial applications (Yıldırım & Çetin, 2008).

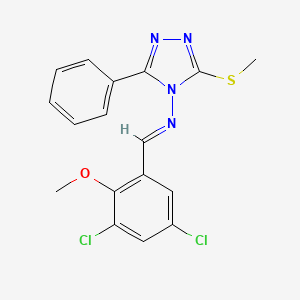

Molecular Docking and Anticancer Research

Furthermore, N-{(3S*,4R*)-4-isopropyl-1-[5-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinyl}acetamide derivatives have been synthesized for anticancer drug research, utilizing molecular docking analysis targeting specific receptors. The structural analysis of these compounds provides insight into their potential therapeutic applications (Sharma et al., 2018).

Chemical Imidization and Polymer Research

Additionally, the compound's derivatives have been used to study the effect of medium on chemical imidization, particularly in the transformation of polyamic acid into polymers containing imide and isoimide rings. This research has implications for the development of materials with specific properties and applications (Koton et al., 1984).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(3S,4R)-4-propan-2-yl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F3N3O/c1-9(2)12-7-21(8-13(12)20-10(3)22)14-5-4-11(6-19-14)15(16,17)18/h4-6,9,12-13H,7-8H2,1-3H3,(H,20,22)/t12-,13+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUYPFWALLNABL-QWHCGFSZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CC1NC(=O)C)C2=NC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CN(C[C@H]1NC(=O)C)C2=NC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{(3S*,4R*)-4-isopropyl-1-[5-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinyl}acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-methylbutyl)-8-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569712.png)

![5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5569716.png)

![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5569732.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-5-propyl-3-thiophenecarboxamide](/img/structure/B5569739.png)

![N-[(5-isobutyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]-3-methoxybenzenesulfonamide](/img/structure/B5569757.png)

![N,N-diethyl-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5569784.png)

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5569794.png)

![N-ethyl-4-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]-2-pyrimidinamine](/img/structure/B5569800.png)

![N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5569804.png)

![4,11-diacetyl-4,11-dihydro[1,2,5]oxadiazolo[3,4-b]pyrazino[2,3-g]quinoxaline](/img/structure/B5569831.png)